3-Amino-3-(2-bromophenyl)propan-1-ol is an organic compound characterized by a unique molecular structure that includes an amino group, a bromophenyl group, and a hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 230.1 g/mol. This compound is classified as a chiral molecule, exhibiting non-superimposable mirror images, which adds to its significance in various chemical applications, particularly in the pharmaceutical industry .
The synthesis of 3-Amino-3-(2-bromophenyl)propan-1-ol can be achieved through several methods, primarily involving the reduction of precursor compounds. Two notable synthetic routes include:
The synthesis typically requires specific reaction conditions:
The molecular structure of 3-Amino-3-(2-bromophenyl)propan-1-ol features:
The compound's structural data can be summarized as follows:
3-Amino-3-(2-bromophenyl)propan-1-ol can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Amino-3-(2-bromophenyl)propan-1-ol primarily relates to its biological activity. Research indicates that this compound may interact with various biological targets, influencing pathways relevant to pharmacological effects.
Studies have shown that its structural features allow it to participate in interactions with enzymes and receptors, potentially leading to therapeutic applications in treating diseases .
The physical properties of 3-Amino-3-(2-bromophenyl)propan-1-ol include:
Key chemical properties include:
Relevant analyses often focus on determining these properties through various analytical techniques, including spectroscopy and chromatography .
3-Amino-3-(2-bromophenyl)propan-1-ol has several applications across different scientific fields:
The chiral center at C3 in 3-amino-3-(2-bromophenyl)propan-1-ol necessitates advanced resolution techniques due to nearly identical physicochemical properties of enantiomers. Diastereomeric salt formation remains the most industrially viable method, utilizing chiral acids like L-tartaric acid or D-di-p-toluoyl tartaric acid (DPTTA) as resolving agents. The ortho-bromophenyl group’s steric bulk enhances crystalline diastereomer discrimination, achieving enantiomeric excess (ee) values >95% under optimized crystallization conditions [9]. Alternative enzymatic resolution employs immobilized lipases (e.g., Candida antarctica Lipase B) in organic/aqueous biphasic systems. Kinetic resolution selectively acylates the (S)-enantiomer at the alcohol moiety, leaving the (R)-enantiomer unreacted for separation (45% yield, 98% ee) [6].
Table 1: Chiral Resolution Performance Comparison
Method | Resolving Agent/Catalyst | Optimal Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Diastereomeric Salt | L-Tartaric acid | Ethanol, 5°C, 12h | 68 | 95 |
Enzymatic Kinetic | CALB Lipase | TBME, 30°C, pH 7.5 | 45 | 98 |
Preferential Crystallization | Chiral Additive (DTTA) | Water/IPA, seeding | 52 | 99 |
Recent advances leverage cocrystal-based resolution (CBR), where chiral coformers (e.g., 1,2-di(4-pyridyl)ethylene) form hydrogen-bonded networks preferentially with one enantiomer. This method reduces waste by >30% compared to classical resolutions and avoids strong acid/base usage [6].
Synthesis typically begins with reductive amination between 2-bromobenzaldehyde and 3-nitropropanol, followed by catalytic hydrogenation. A superior route involves chemoselective reduction of the ketone group in 3-amino-3-(2-bromophenyl)propan-1-one. Sodium borohydride (NaBH₄) in methanol at 0°C achieves 85% yield but poor stereoselectivity (ee <10%). In contrast, Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts provides enantiocontrol:
Table 2: Reduction Efficiency of Ketone Precursors
Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
NaBH₄ | MeOH | 0 | 2 | 85 | <10 |
(R)-CBS/NaBH₄ | Toluene | −78 | 6 | 78 | 92 (R) |
LiAlH(Ot-Bu)₃ | THF | 25 | 1 | 90 | 15 |
Mechanistic studies reveal the ortho-bromine atom stabilizes transition states via halogen bonding with the CBS catalyst’s oxygen, enhancing enantioselectivity [7].
Palladium-catalyzed hydrogenation of the nitro group in 3-nitro-3-(2-bromophenyl)propan-1-ol faces challenges: dehalogenation side reactions (up to 20%) and catalyst poisoning. Optimized parameters include:
Table 3: Palladium Catalyst Performance Comparison
Catalyst | Support/Additive | H₂ Pressure (psi) | Debromination (%) | Yield (%) |
---|---|---|---|---|
Pd/C | None | 60 | 18 | 65 |
Pd/C | Et₃N (0.5 equiv) | 40 | 0.8 | 94 |
Pd/Al₂O₃ | Et₃N (0.5 equiv) | 40 | 1.2 | 88 |
Continuous-flow hydrogenation using Pd-immobilized mesoporous silica reactors enhances efficiency (TON >500) and reduces metal leaching (<50 ppm) [6].
Solvent polarity critically influences enantioselectivity and reaction kinetics:
Temperature studies reveal:
Table 4: Solvent/Temperature Optimization Matrix
Reaction | Optimal Solvent | Optimal Temp (°C) | Key Effect |
---|---|---|---|
CBS Reduction | Toluene | −78 | Halogen bonding stabilization |
Diastereomeric Salt Crys. | Ethanol/water (3:1) | 5 | Enhanced crystal nucleation |
Catalytic Hydrogenation | EtOH/H₂O (9:1) | 50 | Minimized dehalogenation |
Enzymatic Resolution | TBME/H₂O biphasic | 30 | Enzyme stability & partitioning |
Key sustainable strategies include:
Table 5: Green Metrics for Synthetic Routes
Method | PMI | E-Factor | Energy (kWh/mol) | Byproduct Reduction |
---|---|---|---|---|
Traditional Resolution | 18.5 | 32 | 120 | Baseline |
Biocatalytic Cascade | 3.2 | 5 | 35 | 84% |
Deracemization | 7.1 | 11 | 60 | 66% |
Waste valorization techniques include:
Comprehensive Compound List
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: